

Application of NMR Spectroscopy in the Structural Elucidation of EDMB-PINACA

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Compound of Interest

Compound Name: *Edmb-pinaca*

Cat. No.: *B10823636*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

EDMB-PINACA (ethyl 3,3-dimethyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoate) is a synthetic cannabinoid that has been identified in forensic samples. As with many designer drugs, the rapid identification and structural confirmation of such compounds are crucial for law enforcement, public health, and the scientific community. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound, enabling unambiguous identification and characterization. This document outlines the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural elucidation of **EDMB-PINACA**, providing detailed protocols and data interpretation guidelines. While specific NMR data for **EDMB-PINACA** is not widely published, data from its close structural analog, 5F-**EDMB-PINACA**, can be used to predict the expected spectral features. Synthetic cannabinoids are known to be agonists of the cannabinoid receptors CB1 and CB2, and their interaction with these receptors initiates a cascade of intracellular signaling events.

Data Presentation: Predicted NMR Data for EDMB-PINACA

The following tables present the predicted ^1H and ^{13}C NMR chemical shifts for **EDMB-PINACA**. These predictions are based on the reported data for the structurally similar compound 5F-**EDMB-PINACA** and general principles of NMR spectroscopy. The removal of the fluorine atom from the pentyl chain is expected to cause a slight upfield shift for the protons and carbons in its vicinity.

Table 1: Predicted ^1H NMR Data for **EDMB-PINACA** (in CDCl_3)

Atom Number	Predicted Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-4	~8.2	d	~8.0
H-5	~7.4	t	~7.5
H-6	~7.3	t	~7.5
H-7	~7.6	d	~8.0
NH	~6.5	d	~9.0
H-1'	~4.7	d	~9.0
H-1''	~4.4	t	~7.0
H-2'''	~4.2	q	~7.0
H-2''	~1.9	p	~7.0
H-3''	~1.4	m	
H-4''	~1.3	m	
H-3'''	~1.3	t	~7.0
$\text{C}(\text{CH}_3)_3$	~1.1	s	
H-5''	~0.9	t	~7.0

Table 2: Predicted ^{13}C NMR Data for **EDMB-PINACA** (in CDCl_3)

Atom Number	Predicted Chemical Shift (δ) ppm
C=O (amide)	~164
C=O (ester)	~172
C-3	~140
C-3a	~123
C-4	~127
C-5	~123
C-6	~122
C-7	~121
C-7a	~140
C-1'	~60
C-2'	~35
C(CH ₃) ₃	~27
C-1''	~48
C-2''	~29
C-3''	~29
C-4''	~22
C-5''	~14
C-1'''	~61
C-2'''	~14

Experimental Protocols

Sample Preparation

- Weigh approximately 5-10 mg of the **EDMB-PINACA** sample.

- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
- The solution should be clear and free of any particulate matter.

1D NMR Data Acquisition

- Instrument: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse Program: Standard 90° pulse (e.g., zg30).
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ^{13}C NMR Parameters:
 - Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 0 to 200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: ≥ 1024 to achieve adequate signal-to-noise.

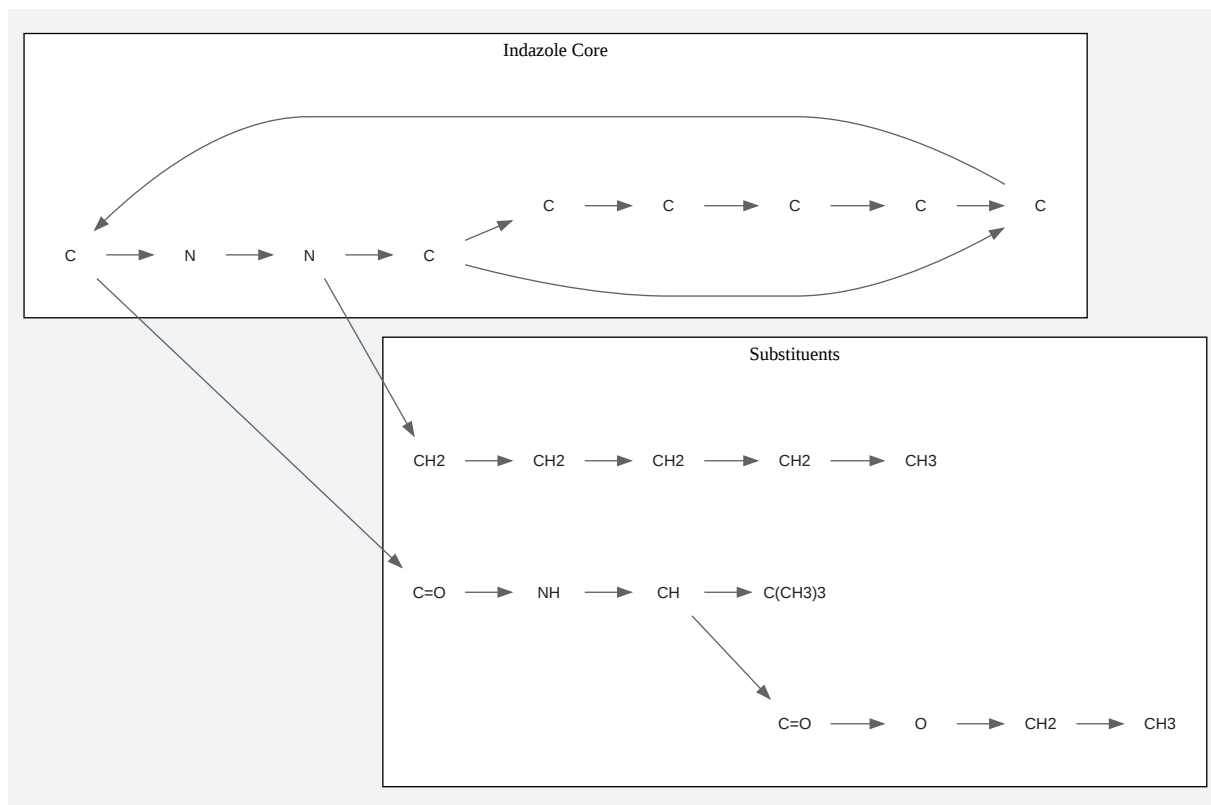
2D NMR Data Acquisition

To confirm the structure and assign all signals unambiguously, the following 2D NMR experiments are essential:

- ^1H - ^1H COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks. This is crucial for identifying adjacent protons, such as those on the pentyl chain and the aromatic ring.
- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. This experiment is fundamental for assigning carbon signals based on their attached proton signals.
- ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is key for connecting different structural fragments, for example, linking the pentyl chain to the indazole core and the amino acid moiety to the indazole carbonyl group.

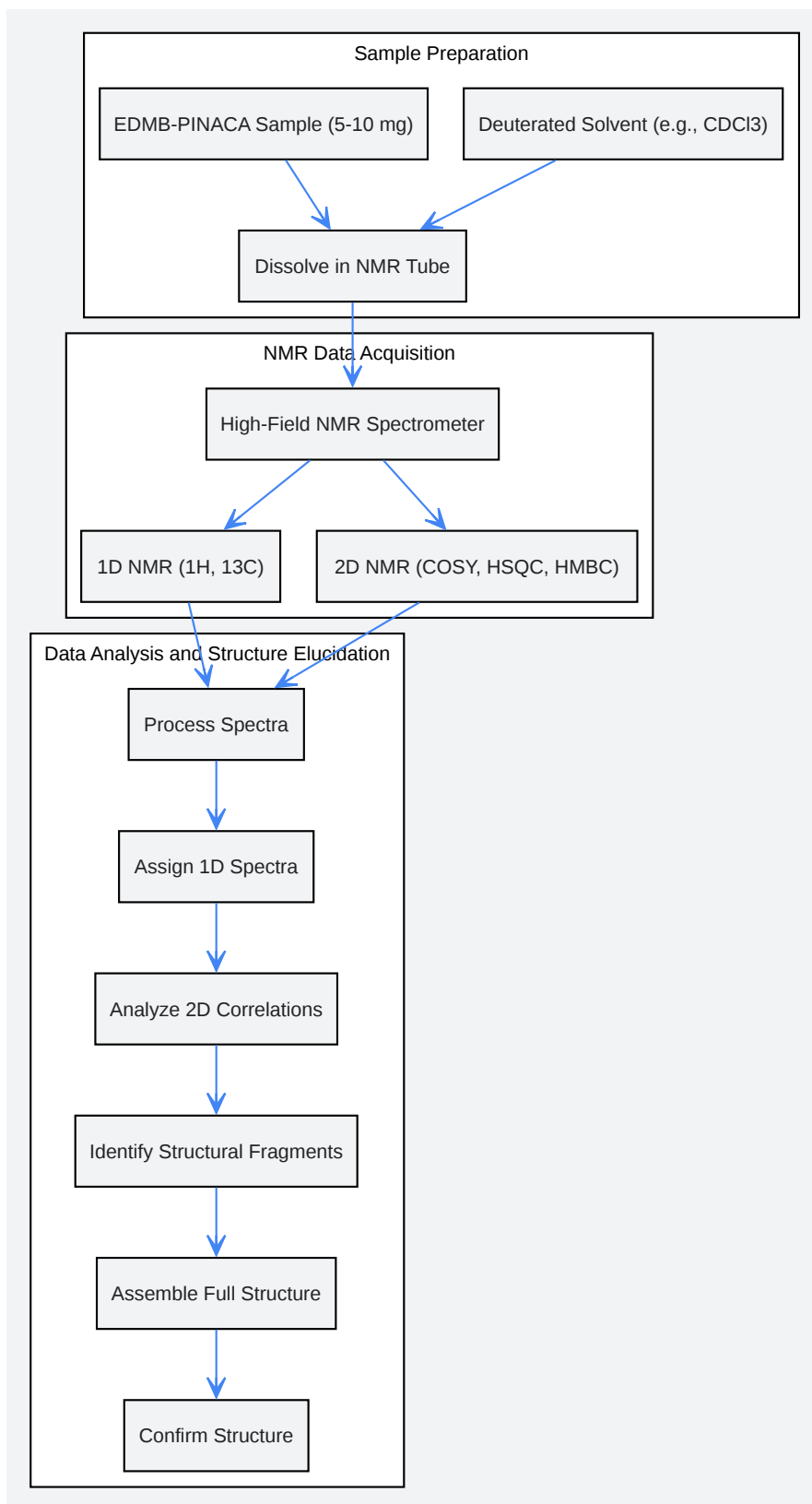
Standard pulse programs available on the spectrometer software should be used for these experiments. The number of increments and scans should be optimized to achieve good resolution and signal-to-noise ratio.

Mandatory Visualizations



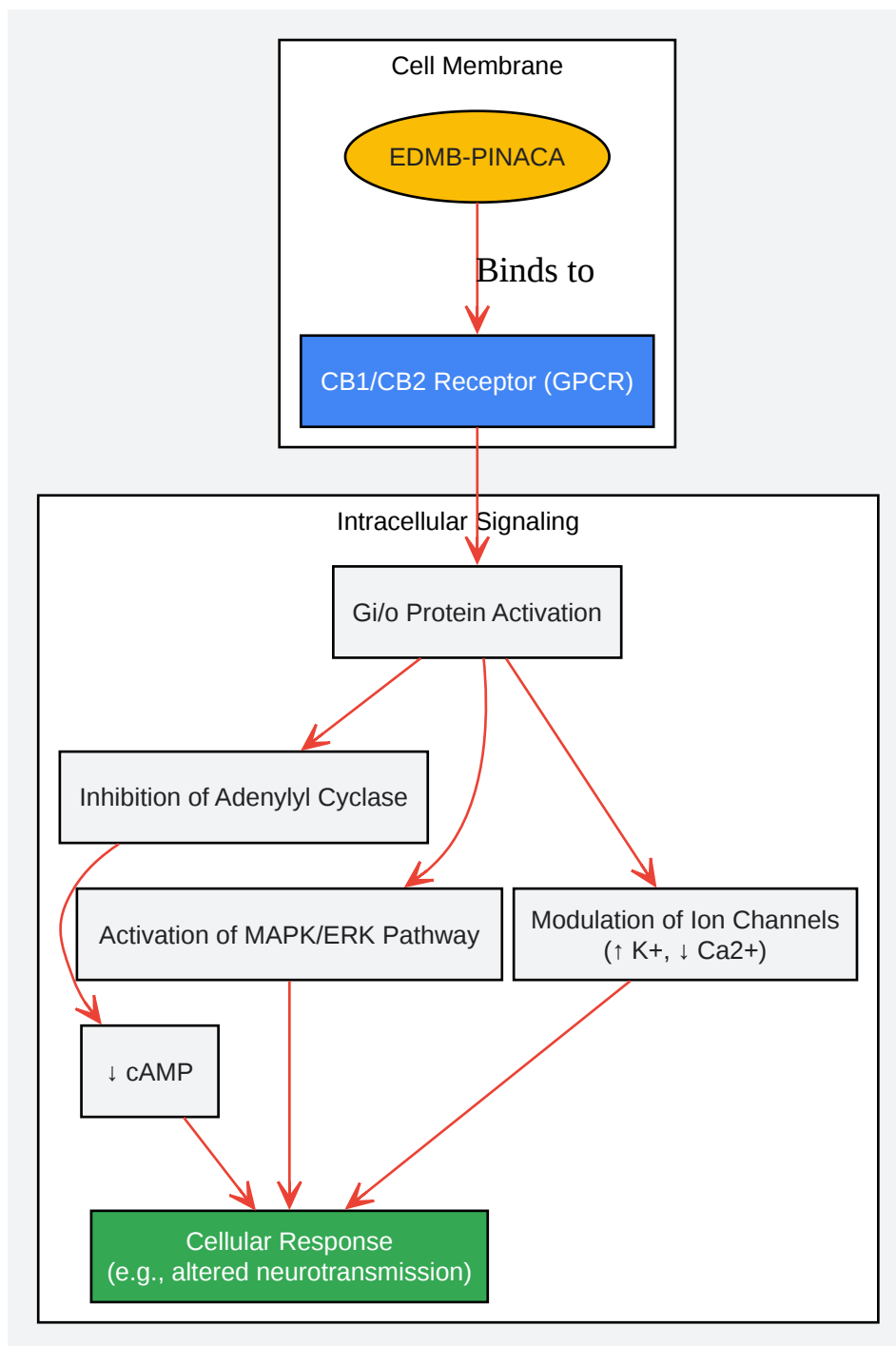
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Caption: Chemical structure of **EDMB-PINACA**.



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Caption: Experimental workflow for NMR structural elucidation.



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Caption: Cannabinoid receptor signaling pathway.

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